
2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that combines a methoxyphenyl group, a phenylethynyl group, and a tetrahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the use of photoredox-catalyzed cascade annulation. This method involves the reaction of methyl (2-(phenylethynyl)phenyl)sulfanes or methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides . The reaction is carried out under ambient temperature, yielding benzothiophenes and benzoselenophenes in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl chlorides, photoredox catalysts, and various solvents. The conditions often involve ambient temperature and specific light sources for photoredox reactions .
Major Products Formed
The major products formed from these reactions include benzothiophenes and benzoselenophenes, which are obtained in moderate to good yields .
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective multitasking reagent for amine protection/deprotection sequences.
Methanone, (4-methoxyphenyl)phenyl-: Known for its use in various organic synthesis reactions.
Tetrakis (4-methoxyphenyl)ethylene: Noted for its emission properties in the solid state.
Uniqueness
2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a methoxyphenyl group, a phenylethynyl group, and a tetrahydroisoquinoline core. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.
Propiedades
Número CAS |
823814-04-6 |
|---|---|
Fórmula molecular |
C24H21NO |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1-(2-phenylethynyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H21NO/c1-26-22-14-12-21(13-15-22)25-18-17-20-9-5-6-10-23(20)24(25)16-11-19-7-3-2-4-8-19/h2-10,12-15,24H,17-18H2,1H3 |
Clave InChI |
ZLCXOTJSWFHZDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCC3=CC=CC=C3C2C#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


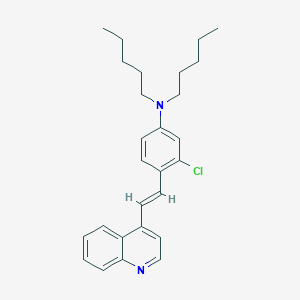
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)

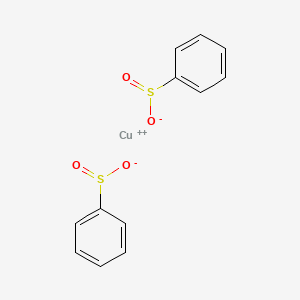

![N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12899161.png)

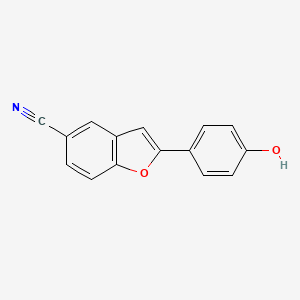
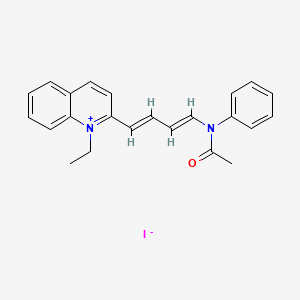
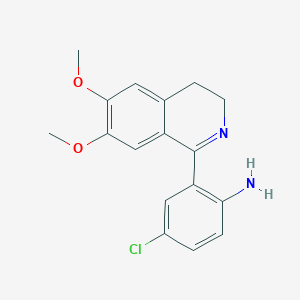
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester](/img/structure/B12899206.png)


